molecular formula C14H18N2O3 B13726463 Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate

Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate

Cat. No.: B13726463
M. Wt: 262.30 g/mol
InChI Key: LLVNUEWNNYMQRS-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The specific conditions for synthesizing this compound may include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted indoles, quinones, and reduced amines .

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3

InChI Key

LLVNUEWNNYMQRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N

Origin of Product

United States

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